Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH
Overview
Description
Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH: is a synthetic peptide derivative used in various biochemical and pharmaceutical research applications. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a peptide sequence containing valine (Val), cysteine (Cys), and a modified proline (Psi(Dmp,H)pro) residue. This compound is often used in the synthesis of peptides and proteins due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH typically involves solid-phase peptide synthesis (SPPS). The process includes the following steps:
Fmoc Protection: The amino acids are protected with the Fmoc group to prevent unwanted reactions.
Coupling: The protected amino acids are sequentially coupled to a solid support resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Cleavage: The peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, often using automated peptide synthesizers to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The cysteine residue can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine for Fmoc deprotection.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Deprotected peptides ready for further functionalization.
Scientific Research Applications
Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH: is used in various fields:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable peptide bonds and its reactivity in forming disulfide bonds. The molecular targets and pathways involved depend on the specific peptides or proteins synthesized using this compound.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Val-Cys-OH: Lacks the modified proline residue.
Fmoc-Val-Pro-OH: Contains proline instead of the modified proline.
Fmoc-Cys(Psi(Dmp,H)pro)-OH: Lacks the valine residue.
Uniqueness
- The presence of the modified proline residue (Psi(Dmp,H)pro) provides unique structural and functional properties, making it valuable in specific research applications.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]thiolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O7S/c1-18(2)29(35-33(39)42-16-25-22-11-7-5-9-20(22)21-10-6-8-12-23(21)25)31(36)34-26-17-43-30(28(26)32(37)38)24-14-13-19(40-3)15-27(24)41-4/h5-15,18,25-26,28-30H,16-17H2,1-4H3,(H,34,36)(H,35,39)(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOCLBUVPYODEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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